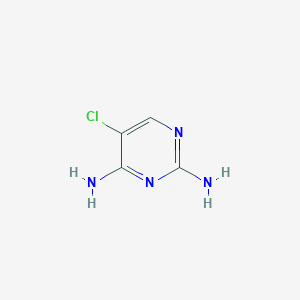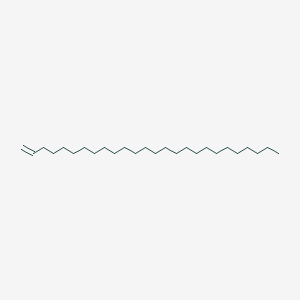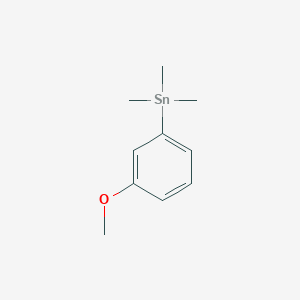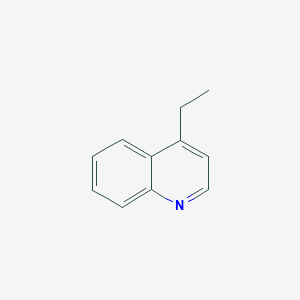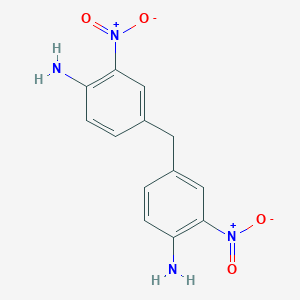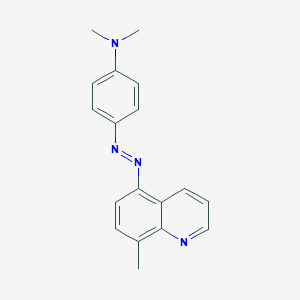
Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl-, also known as DPAQ, is a fluorescent dye that is widely used in scientific research. DPAQ is a member of the azo dyes family, which are characterized by the presence of an azo group (-N=N-) that links two aromatic rings. Azo dyes are known for their bright colors and have been used in various applications, including textiles, printing, and food coloring. However, DPAQ is mainly used in scientific research due to its unique fluorescent properties.
作用機序
The mechanism of action of Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- is based on the principle of fluorescence resonance energy transfer (FRET). FRET occurs when a fluorescent molecule (donor) transfers energy to another nearby molecule (acceptor) without emitting a photon. In the case of Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl-, the donor is the quinoline ring, and the acceptor is the azo group. When Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- is excited by blue light, the quinoline ring absorbs the energy and transfers it to the azo group, resulting in the emission of green light.
生化学的および生理学的効果
Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- is a relatively safe dye that does not have any significant biochemical or physiological effects. However, it is essential to note that Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- is not suitable for in vivo imaging due to its poor water solubility and potential toxicity. Therefore, Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- is mainly used for in vitro applications.
実験室実験の利点と制限
Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- has several advantages for lab experiments, including its high fluorescence intensity, pH sensitivity, and compatibility with various biological samples. Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- is also relatively easy to synthesize and purify, making it a cost-effective option for many labs. However, Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- has certain limitations, including its poor water solubility, potential toxicity, and limited stability in some biological environments.
将来の方向性
There are several future directions for the use of Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- in scientific research. One of the most promising areas is the development of new Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- derivatives with improved water solubility and biocompatibility. Another area of interest is the use of Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- for in vivo imaging, which requires the development of new delivery methods and imaging techniques. Finally, Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- can be used as a tool for studying various biological processes, including protein-protein interactions, enzyme kinetics, and cell signaling pathways.
合成法
The synthesis of Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- involves several steps, starting from the reaction of 5-chloro-8-methylquinoline with p-dimethylaminobenzenediazonium chloride. The resulting compound is then reduced to Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- using sodium borohydride. The purity of Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- can be improved by recrystallization or column chromatography.
科学的研究の応用
Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- is widely used in scientific research as a fluorescent probe for various applications, including cell imaging, protein labeling, and DNA sequencing. Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- is highly fluorescent and can be excited by blue light, making it an ideal candidate for fluorescence microscopy and flow cytometry. Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- is also used as a pH-sensitive fluorescent dye that can be used to monitor changes in pH in biological systems.
特性
CAS番号 |
17416-20-5 |
|---|---|
製品名 |
Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- |
分子式 |
C18H18N4 |
分子量 |
290.4 g/mol |
IUPAC名 |
N,N-dimethyl-4-[(8-methylquinolin-5-yl)diazenyl]aniline |
InChI |
InChI=1S/C18H18N4/c1-13-6-11-17(16-5-4-12-19-18(13)16)21-20-14-7-9-15(10-8-14)22(2)3/h4-12H,1-3H3 |
InChIキー |
CGOSBNDARVLJIZ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C=C1)N=NC3=CC=C(C=C3)N(C)C)C=CC=N2 |
正規SMILES |
CC1=C2C(=C(C=C1)N=NC3=CC=C(C=C3)N(C)C)C=CC=N2 |
その他のCAS番号 |
17416-20-5 |
同義語 |
8-Methyl-5-(4-dimethylaminophenylazo)quinoline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



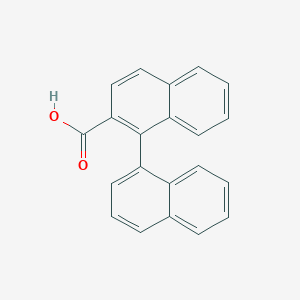
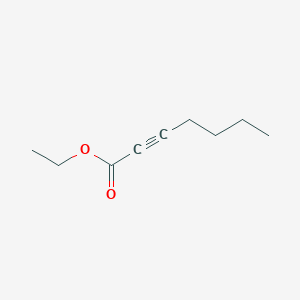
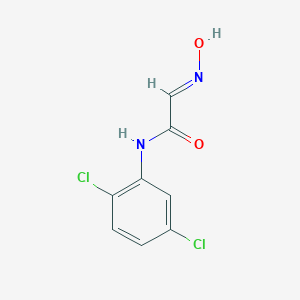
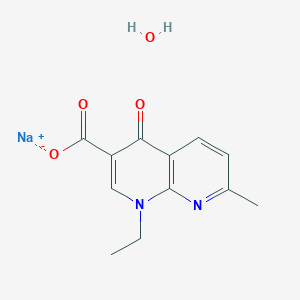
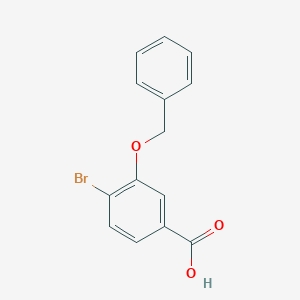
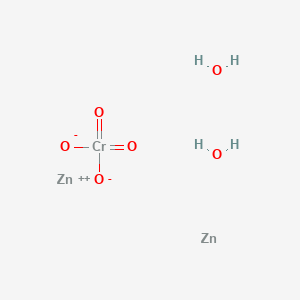
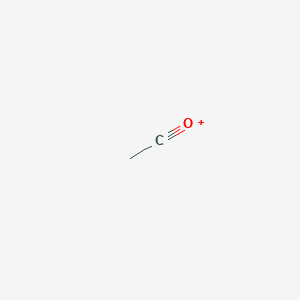
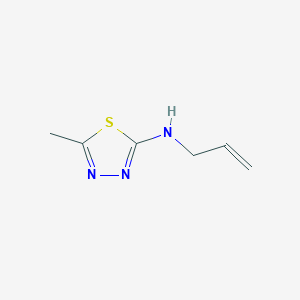
![2,7-Dimethylcinnolino[5,4,3-cde]cinnoline](/img/structure/B97244.png)
